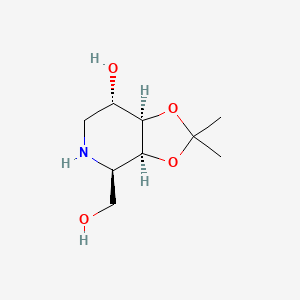
oprelvekin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oprelvekin is a recombinant form of interleukin-11 (IL-11), a thrombopoietic growth factor that stimulates the proliferation of hematopoietic stem cells and megakaryocyte progenitor cells, leading to increased platelet production . It is primarily used to prevent severe thrombocytopenia and reduce the need for platelet transfusions in patients undergoing myelosuppressive chemotherapy . This compound is marketed under the trade name Neumega .
Preparation Methods
Oprelvekin is produced using recombinant DNA technology in Escherichia coli (E. coli) . The protein is expressed in E. coli cells, harvested, and purified to obtain the final product. The molecular mass of this compound is approximately 19,000 daltons, and it consists of 177 amino acids . The preparation involves several steps, including fermentation, cell lysis, protein extraction, and purification through chromatography techniques .
Chemical Reactions Analysis
Oprelvekin, being a protein, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, it interacts with biological molecules through binding and signaling pathways . The primary interaction is with the interleukin-11 receptor (IL-11RA), which triggers a cascade of signal transduction events leading to its biological effects .
Scientific Research Applications
Oprelvekin has several scientific research applications, particularly in the fields of medicine and biology:
Gastrointestinal Healing: It has been shown to enhance the healing of gastrointestinal lesions by regulating intestinal epithelium growth.
Anti-inflammatory Effects: This compound inhibits the release of pro-inflammatory cytokines from macrophages, contributing to its anti-inflammatory properties.
Adipogenesis Inhibition: It inhibits adipogenesis, which is the process of cell differentiation into adipocytes.
Acute Phase Protein Synthesis: This compound induces the synthesis of acute phase proteins such as fibrinogen.
Mechanism of Action
Oprelvekin exerts its effects by binding to the interleukin-11 receptor (IL-11RA) on the surface of target cells . This binding activates the JAK/STAT signaling pathway, leading to the proliferation and maturation of megakaryocyte progenitor cells and increased platelet production . Additionally, this compound regulates the growth of intestinal epithelium, inhibits adipogenesis, and modulates the release of pro-inflammatory cytokines .
Comparison with Similar Compounds
Oprelvekin is unique among thrombopoietic growth factors due to its specific action on the interleukin-11 receptor . Similar compounds include:
Romiplostim: A thrombopoietin receptor agonist used to treat chronic immune thrombocytopenia.
Eltrombopag: Another thrombopoietin receptor agonist used for the same indication.
Interleukin-3 (IL-3): A growth factor that stimulates the production of multiple blood cell types, including platelets.
This compound’s uniqueness lies in its specific receptor interaction and its additional effects on gastrointestinal healing and anti-inflammatory properties .
Properties
CAS No. |
145941-26-0 |
|---|---|
Molecular Formula |
C7H3BrClF3O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




